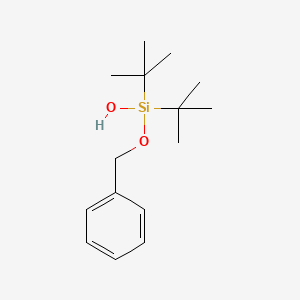
(Benzyloxy)(di-tert-butyl)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzyloxy)(di-tert-butyl)silanol is an organosilicon compound characterized by the presence of a benzyloxy group and two tert-butyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Benzyloxy)(di-tert-butyl)silanol can be synthesized through the dehydrocoupling of benzyl alcohol with di-tert-butylsilane using sodium hydroxide (NaOH) as a catalyst . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (Benzyloxy)(di-tert-butyl)silanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silanols or siloxanes.
Substitution: It can participate in substitution reactions where the benzyloxy group or tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution Reagents: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Silanols and siloxanes.
Substitution Products: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(Benzyloxy)(di-tert-butyl)silanol has several applications in scientific research:
Materials Science: The compound is utilized in the development of novel materials with unique properties, such as increased thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Wirkmechanismus
The mechanism of action of (Benzyloxy)(di-tert-butyl)silanol involves its ability to form stable silyl ethers and siloxanes. The benzyloxy group provides steric hindrance, which can influence the reactivity of the silicon atom. The tert-butyl groups further stabilize the compound, making it resistant to hydrolysis and oxidation under mild conditions.
Vergleich Mit ähnlichen Verbindungen
(Benzyloxy)(tert-butyl)dimethylsilane: Similar in structure but with dimethyl groups instead of di-tert-butyl groups.
Di-tert-butylsilane: Lacks the benzyloxy group and is used in different synthetic applications.
Uniqueness: (Benzyloxy)(di-tert-butyl)silanol is unique due to the combination of the benzyloxy group and two tert-butyl groups, which confer distinct chemical properties. This combination enhances its stability and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
600168-13-6 |
|---|---|
Molekularformel |
C15H26O2Si |
Molekulargewicht |
266.45 g/mol |
IUPAC-Name |
ditert-butyl-hydroxy-phenylmethoxysilane |
InChI |
InChI=1S/C15H26O2Si/c1-14(2,3)18(16,15(4,5)6)17-12-13-10-8-7-9-11-13/h7-11,16H,12H2,1-6H3 |
InChI-Schlüssel |
IIEXDKACMAEWTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C(C)(C)C)(O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-](/img/structure/B12571319.png)
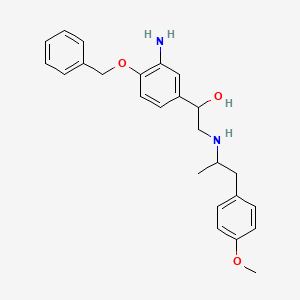
![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
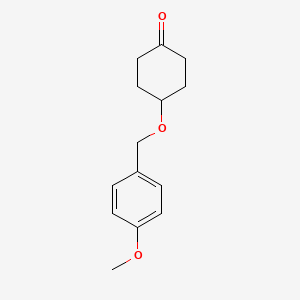
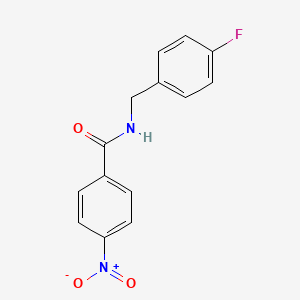
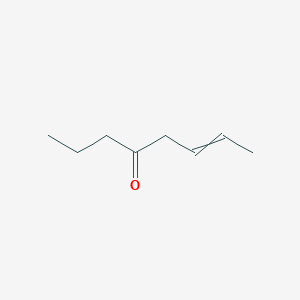
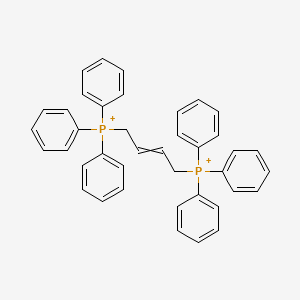
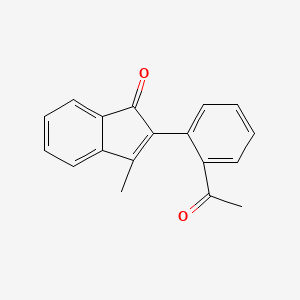
![Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate](/img/structure/B12571362.png)
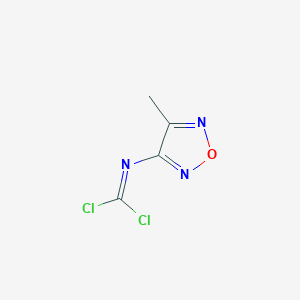

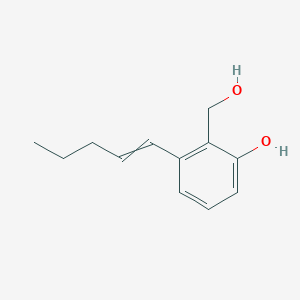
![Benzene, [3-(2-iodoethoxy)-1-propynyl]-](/img/structure/B12571388.png)
![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
